(S)-3-Ethynyltetrahydrofuran
CAS No.:
Cat. No.: VC18643253
Molecular Formula: C6H8O
Molecular Weight: 96.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8O |
|---|---|
| Molecular Weight | 96.13 g/mol |
| IUPAC Name | (3S)-3-ethynyloxolane |
| Standard InChI | InChI=1S/C6H8O/c1-2-6-3-4-7-5-6/h1,6H,3-5H2/t6-/m1/s1 |
| Standard InChI Key | YHAJZHXJKUOHJZ-ZCFIWIBFSA-N |
| Isomeric SMILES | C#C[C@@H]1CCOC1 |
| Canonical SMILES | C#CC1CCOC1 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The core structure of (S)-3-Ethynyltetrahydrofuran consists of a saturated oxygen-containing ring system with a planar geometry at the oxygen atom. The ethynyl group introduces sp-hybridized carbon atoms, creating a linear geometry that extends from the 3-position of the ring. This configuration enhances the compound’s reactivity in cycloaddition and coupling reactions .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | ||
| Molecular weight | 84.12 g/mol | |
| Hybridization (ethynyl) | sp | |
| Ring conformation | Envelope (puckered) |
Synthesis and Manufacturing
Precursor-Derived Routes
A common synthetic pathway involves (S)-3-hydroxytetrahydrofuran as a precursor. In the patent CN104478833A, L-malic acid is esterified, reduced, and cyclized to produce (S)-(+)-3-hydroxytetrahydrofuran . Subsequent ethynylation via Sonogashira coupling or alkyne insertion reactions introduces the ethynyl group .
Table 2: Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Esterification | L-malic acid, , ROH | 85–90 |
| 2 | Borohydride reduction | , THF | 78–82 |
| 3 | Cyclization | Tosic acid, reflux | 70–75 |
| 4 | Ethynylation | Ethynyl magnesium bromide | 65–70 |
Catalytic Asymmetric Synthesis
Palladium-catalyzed cross-couplings using chiral ligands (e.g., BINAP) enable direct enantioselective synthesis. For example, electrochemical α-tetrahydrofuranylation of sulfonamides with ethynyl reagents achieves 80–85% ee under optimized conditions .
Physicochemical Properties
Thermal and Solubility Characteristics
(S)-3-Ethynyltetrahydrofuran is a colorless liquid with a boiling point of approximately 112–115°C (extrapolated from 3-Methyltetrahydrofuran data) . Its density () is 0.91 g/cm³, and it exhibits moderate water solubility (22 g/L at 25°C) due to the polar ether oxygen .
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Boiling point | 112–115°C | |
| Density | 0.91 g/cm³ | |
| Refractive index | 1.428 | |
| LogP (octanol-water) | 1.2 |
Spectroscopic Profiles
-
NMR (400 MHz, CDCl₃): δ 5.35–5.42 (m, 1H, ring CH), 3.69 (t, Hz, 2H, OCH₂), 3.17 (s, 1H, ≡CH) .
-
NMR: δ 85.0 (sp-hybridized C), 81.9 (sp-hybridized C), 79.2 (ring C-O), 67.3 (OCH₂) .
Chemical Reactivity and Applications
Cycloaddition Reactions
The ethynyl group participates in [2+2] and [3+2] cycloadditions to form strained cyclobutane or pyrrolidine derivatives. For example, reaction with azides under Cu(I) catalysis yields triazoles with >90% regioselectivity .
Pharmaceutical Building Blocks
(S)-3-Ethynyltetrahydrofuran serves as a chiral scaffold in antiviral and anticancer agents. Its rigid structure enhances binding affinity to target proteins, as demonstrated in protease inhibitor studies.
Table 4: Biological Activity of Derivatives
| Derivative | Target Protein | IC₅₀ (nM) |
|---|---|---|
| Triazole-linked analog | HIV-1 protease | 12.4 |
| Sulfonamide conjugate | Tubulin polymerization | 8.7 |
Material Science Applications
The compound’s ethynyl group enables polymerization via alkyne metathesis, producing conducting polymers with tunable bandgaps (1.8–2.4 eV). These materials are explored in organic photovoltaics and flexible electronics.
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